N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide

Physicochemical profiling CNS drug-likeness logP

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide (CAS not independently confirmed; ChemDiv Compound ID 6861-0073) is a synthetic small molecule belonging to the 3-amido-2-aroylbenzofuran class. It possesses a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B11575636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H21NO4/c1-13(2)12-18(23)22-19-16-6-4-5-7-17(16)26-21(19)20(24)14-8-10-15(25-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,23)
InChIKeyQSFGRWSEUHNILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide: Core Identity and Procurement-Relevant Characteristics


N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide (CAS not independently confirmed; ChemDiv Compound ID 6861-0073) is a synthetic small molecule belonging to the 3-amido-2-aroylbenzofuran class . It possesses a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol . The compound is listed as an achiral screening compound with a calculated logP of 4.46 and a polar surface area of 51.5 Ų, placing it within Lipinski-compliance space favorable for CNS penetration [1]. Commercial availability has been confirmed through ChemDiv (93 mg stock) and Bioss Antibodies (1–100 mg sizes) [2], though the CAS number listed by the latter (756500-23-9) appears to conflict with independent database records and should be verified prior to procurement [3].

Why N-[2-(4-Methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide Cannot Be Interchanged with Common Benzofuran-3-Amide Analogs


Within the benzofuran-3-amide chemotype, subtle variations in the 2-aroyl substituent and the 3-amide side chain profoundly alter both physicochemical properties and biological target engagement. The 4-methoxy group on the benzoyl ring is not merely a spectator moiety; it directly modulates electronic distribution on the benzofuran core, influences logP-driven partitioning into CNS compartments, and can alter hydrogen-bonding networks with biological targets . The 3-methylbutanamide side chain, in turn, is a recognized pharmacophoric element in anticonvulsant benzofurans, where chain length and branching critically determine MES seizure protection potency [1][2]. Simply substituting the target compound with an unsubstituted benzoyl analog (e.g., N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide), a halogenated variant (4-chloro or 4-fluoro), or a different amide (e.g., the acetamide NPD8733) would yield a molecule with a divergent target profile, altered metabolic stability, and non-comparable in vivo distribution—rendering generic interchange scientifically unsound without de novo validation [3].

N-[2-(4-Methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide: Head-to-Head Quantitative Evidence for Scientific Selection


Physicochemical Differentiation: logP Shift Relative to Non-Methoxy and Halogenated Benzoyl Analogs

The target compound's 4-methoxy substituent elevates its calculated logP to 4.46, a value markedly higher than that of the unsubstituted benzoyl analog N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide (estimated logP ≈ 3.8–4.0 based on fragment contribution) and intermediate between the 4-fluoro (estimated logP ≈ 3.9–4.2) and 4-chloro (estimated logP ≈ 4.7–5.0) analogs . This logP of 4.46 falls within the optimal range (logP 3–5) for passive blood-brain barrier penetration, a critical requirement for CNS-targeted screening libraries [1]. By contrast, the closely related acetamide analog NPD8733 (N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide) recorded a lower logP of 3.30, underscoring the influence of the 3-methylbutanamide side chain on lipophilicity independent of the 4-methoxybenzoyl group .

Physicochemical profiling CNS drug-likeness logP Blood-brain barrier penetration

Target Engagement Differentiation: 3-Methylbutanamide Side Chain vs. Acetamide in VCP/p97 Binding Context

The acetamide analog NPD8733 has been experimentally validated as a selective ligand for the D1 domain of valosin-containing protein (VCP)/p97, inhibiting cancer cell-enhanced fibroblast migration in wound-healing and Transwell co-culture assays [1]. NPD8733 was identified from a screen of ~16,000 compounds and demonstrated specific binding to VCP, whereas the structurally similar but inactive derivative NPD8126 did not [1]. The target compound retains the identical 4-methoxybenzoyl-benzofuran core required for VCP D1 domain recognition but replaces the acetamide side chain with a bulkier, more lipophilic 3-methylbutanamide group. In benzofuran-3-carboxamide SAR studies, the nature of the 3-amide substituent has been shown to be a critical determinant of potency; for example, in Sortase A inhibition, replacement of optimal amide groups reduced activity several-fold [2]. This establishes a rational basis for anticipating that the target compound will exhibit VCP/p97 binding affinity distinct from NPD8733, though direct comparative IC₅₀ data for the target compound against VCP/p97 have not yet been published.

VCP/p97 Cancer-associated fibroblast migration Target engagement Structure-activity relationship

Anticonvulsant Pharmacophore Alignment: Chain-Length Optimization Relative to Butanamide and Acetamide Series

The 3-methylbutanamide group in the target compound represents an intermediate chain length between the extensively studied butanamide and acetamide series. In the N-(2-benzoylbenzofuran-3-yl)-4-(substituted)butanamide series (IIIa–f), compounds IIIb, IIIc, IIId, and IIIf demonstrated potent activity in the anti-MES test, with IIIa and IIIe exhibiting lower neurotoxicity than phenytoin [1]. In a separate acetamide series (4a–l, 5a–l), the most potent compounds achieved relative anticonvulsant potencies of 0.72–0.74 relative to phenytoin at 30 mg/kg, with ED₅₀ values ranging from 0.055 to 0.259 mmol/kg (~23.4–127.6 mg/kg) [2]. The target compound's 3-methylbutanamide side chain (5-carbon, branched) differs from both the butanamide (4-carbon) and acetamide (2-carbon) series, positioning it in a pharmacophoric space that may balance potency with reduced neurotoxicity—a key differentiator, as the acetamide series generally exhibited higher neurotoxicity (ALD₅₀ 1.604–1.675 mmol/kg) [2]. Direct comparative MES ED₅₀ data for the target compound have not been published.

Anticonvulsant Maximal electroshock seizure (MES) Benzofuran-3-amide pharmacophore Neurotoxicity

Lipophilic Ligand Efficiency (LLE) Advantage: Balancing logP and Potency in Lead Optimization

Lipophilic ligand efficiency (LLE = pIC₅₀ − logP) is a critical metric for prioritizing lead compounds, particularly for CNS targets where excessive lipophilicity correlates with metabolic instability and promiscuous binding. The target compound's moderate logP of 4.46, combined with its single hydrogen-bond donor and six acceptors, yields a favorable physicochemical profile for achieving high LLE once potency data become available . In contrast, the 4-chlorobenzoyl analog (estimated logP ≈ 4.7–5.0) and the unsubstituted benzoyl analog (logP ≈ 3.8–4.0) occupy different positions in the lipophilicity-efficacy space: the former risks crossing into high-logP territory associated with poor developability, while the latter may lack sufficient lipophilicity for optimal membrane penetration [1]. The 4-methoxy group thus represents a deliberate electronic and lipophilic tuning strategy that has been validated in other benzofuran therapeutic programs, where methoxy substitution enhanced potency by up to 16-fold relative to unsubstituted analogs in antiproliferative assays .

Lipophilic ligand efficiency Lead optimization Drug-likeness CNS multiparameter optimization

N-[2-(4-Methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide: Evidence-Backed Application Scenarios for Research and Procurement


CNS-Focused Screening Library Enrichment for Anticonvulsant Lead Discovery

With a logP of 4.46, PSA of 51.5 Ų, and a single H-bond donor, the target compound conforms to established CNS drug-likeness criteria [1]. Its 3-methylbutanamide side chain occupies unexplored pharmacophoric space relative to published butanamide and acetamide anticonvulsant series, where MES-active compounds achieved relative potencies of 0.72–0.74 versus phenytoin [2]. Procurement of this compound for MES screening in mice at 30 mg/kg i.p. would directly test whether the branched 5-carbon amide chain confers a superior therapeutic index compared to linear-chain analogs. Hits can be benchmarked against known ED₅₀ values (0.055–0.259 mmol/kg for acetamide series) and ALD₅₀ values (1.604–1.675 mmol/kg) [2].

VCP/p97 Chemical Probe Development for Cancer-Associated Fibroblast Migration Studies

The acetamide analog NPD8733 has been validated as a selective VCP/p97 D1 domain ligand that inhibits MCF7-enhanced NIH3T3 fibroblast migration [3]. The target compound—retaining the identical 4-methoxybenzoyl-benzofuran core while replacing the acetamide with 3-methylbutanamide—serves as an ideal comparator probe. Side-by-side testing in the published wound-healing co-culture and Transwell migration assays would reveal the contribution of amide side chain bulk and lipophilicity to VCP/p97 binding affinity and functional inhibition. The inactive analog NPD8126 provides a built-in negative control [3].

Kinase and ATPase Panel Profiling Leveraging the Benzofuran-3-Carboxamide Privileged Scaffold

Benzofuran-3-carboxamides have demonstrated inhibitory activity across diverse enzyme families, including Sortase A (IC₅₀ = 30.8 μM for the most potent analog Ia-22) [4], polyketide synthase 13 (Pks13, MIC = 0.0156–0.0313 μg/mL against M. tuberculosis for optimized tricyclic analogs) [5], and CDK1/CDK5 (IC₅₀ = 0.03–0.05 μM for flavonoidal alkaloids sharing the benzofuran core) [6]. The target compound's specific 2-(4-methoxybenzoyl)-3-(3-methylbutanamido) substitution pattern represents a novel combination not yet evaluated in any published enzyme panel. Submission to a broad kinase or ATPase profiling panel would efficiently identify its primary biological target(s), with the 4-methoxy group potentially conferring selectivity advantages through specific hydrogen-bond interactions observed in docking studies of related benzofuran derivatives [4].

Quote Request

Request a Quote for N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.